1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

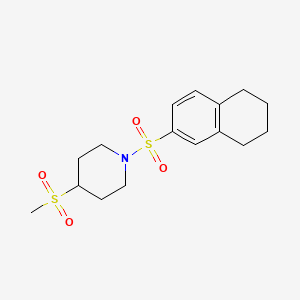

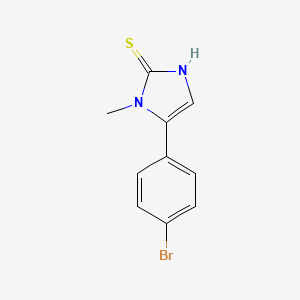

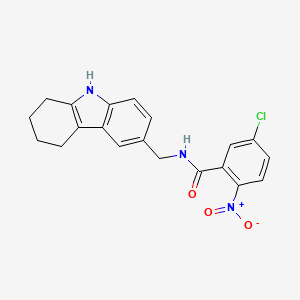

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a compound with the molecular formula C15H21NO3 and a molecular weight of 263.337. It is a derivative of 5-oxopyrrolidine-3-carboxylic acids, which are known for their analgesic and antihypoxic effects .

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, including 1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid, are prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The compounds are synthesized by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .Molecular Structure Analysis

The structures of these compounds are confirmed using PMR and IR spectroscopic data . IR spectra show characteristic bands for stretching vibrations of lactam carbonyl at 1705 – 1688 cm –1 and broad absorption bands of OH that are obviously involved in intermolecular H-bonds (IMHB) at 3150 – 3050 .Chemical Reactions Analysis

The chemical reactions of these compounds involve cyclization of 2-methylenesuccinic acid with various amines . The reaction yields 1-substituted 5-oxopyrrolidine-3-carboxylic acids .Physical And Chemical Properties Analysis

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid is a white or cream-tinted white crystalline solid that is soluble in EtOH, MeCN, and other organic solvents .科学研究应用

Antimicrobial and Anti-inflammatory Applications

Adamantane derivatives have been synthesized and tested for their antimicrobial and anti-inflammatory activities. For instance, a study developed novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, demonstrating good to moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, these compounds exhibited dose-dependent anti-inflammatory activity in vivo, suggesting their potential as therapeutic agents (Kadi et al., 2007).

Materials Science and Polymer Applications

In materials science, adamantane-containing polyamide-imides (PAIs) were prepared, showcasing high thermal stability, good solubility in various organic solvents, and the ability to form transparent, flexible films. These properties highlight the utility of adamantane derivatives in developing advanced materials with potential applications in electronics and coatings (Liaw & Liaw, 2001).

Catalysis and Structural Chemistry

Adamantane-based compounds have also been explored for their catalytic properties and as structural elements in metal-organic frameworks (MOFs). For example, molybdenum trioxide hybrids decorated with adamantane derivatives demonstrated reversible transformations between solid and soluble states, serving as efficient catalysts for various oxidation reactions in the liquid phase. This "reaction-induced self-separating" (RISS) catalyst concept offers a unique approach to combining the advantages of homogeneous and heterogeneous catalysis (Lysenko et al., 2019).

Medicinal Chemistry

In medicinal chemistry, adamantane derivatives have been synthesized with potential antibacterial and antifungal properties. For instance, broad-spectrum antibacterial activity was observed for certain N′-heteroarylidene-1-carbohydrazide derivatives of adamantane, showing potent activity with minimal inhibitory concentration (MIC) values suggesting their promise as antibacterial agents (Al-Wahaibi et al., 2020).

属性

IUPAC Name |

1-(1-adamantyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-13-4-12(14(18)19)8-16(13)15-5-9-1-10(6-15)3-11(2-9)7-15/h9-12H,1-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMJBMAALOQKMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4CC(CC4=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantanyl-5-oxopyrrolidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2748655.png)

![1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2748656.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate](/img/structure/B2748660.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]prop-2-enamide](/img/structure/B2748663.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)